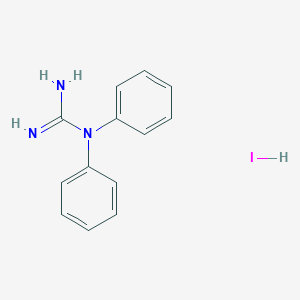

1,1-Diphenylguanidine;hydroiodide

Descripción

1,1-Diphenylguanidine hydroiodide (C₁₃H₁₄N₃·HI) is a guanidine derivative where two phenyl groups are attached to the central guanidine core at the 1,1-positions, forming a hydroiodide salt. Guanidine derivatives are characterized by their strong basicity and versatile applications in pharmaceuticals, agrochemicals, and materials science . These compounds often serve as intermediates in organic synthesis or vulcanization accelerators in rubber production . Positional isomerism (1,1- vs. 1,3-substitution) significantly influences physicochemical properties, including solubility and reactivity, due to steric and electronic effects .

Propiedades

IUPAC Name |

1,1-diphenylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenylguanidine;hydroiodide typically involves the reaction of diphenylamine with cyanamide under acidic conditions. This reaction forms diphenylguanidine, which is then treated with hydroiodic acid to produce the hydroiodide salt .

Industrial Production Methods

Industrial production of 1,1-Diphenylguanidine;hydroiodide often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the formation of the desired product .

Análisis De Reacciones Químicas

Hydrolysis Behavior

Under neutral to slightly acidic aqueous conditions (pH 6.0–7.7), DPG·HI undergoes hydrolysis at the aromatic secondary amine (N–C bond). The reaction is driven by proton transfer and nucleophilic substitution by water hydroxyl groups5:

Key Findings :

-

Hydrolysis half-life () ranges from 2.2 hours to 47 days depending on pH and temperature5.

-

Proton affinity of the target N atom and nucleophilic reactivity of the adjacent C atom dictate reaction rates5.

Reactivity in Rubber Vulcanization

DPG·HI accelerates sulfur vulcanization of natural rubber by forming intermediates with zinc oxide (ZnO) and stearic acid. The proposed mechanism involves:

-

Coordination with ZnO : Forms a zinc-DPG complex that activates sulfur cross-linking16.

-

Reaction with Thiol Groups : Facilitates disulfide bond formation between polymer chains1.

Optimal Conditions :

-

Temperature: 140–160°C

-

Loading: 0.5–2 phr (parts per hundred rubber) [^6^].

Halogenation and Byproduct Formation

DPG·HI reacts with free chlorine or chloramines in water systems, forming chlorinated derivatives7:

Detected Byproducts :

-

1,3-Bis(2-chlorophenyl)guanidine (CC15) : 100% detection in drinking water (median: 1.7 ng/L)7.

-

1-(2,4-Dichlorophenyl)-3-phenylguanidine (CC11) : Potential genotoxicity7.

Supramolecular Interactions

DPG·HI forms host-guest complexes with β-cyclodextrin (β-CD) via hydrophobic interactions, enhancing its solubility in aqueous systems6:

Evidence :

-

FTIR : Red shifts in C=N and N–H stretching vibrations confirm encapsulation6.

-

1^11H NMR : Upfield shifts in aromatic protons indicate π-π stacking6.

Environmental Degradation

DPG·HI undergoes photodegradation and microbial breakdown in environmental matrices:

-

Photolysis : UV light cleaves the guanidine core, yielding aniline derivatives8.

-

Biodegradation : 85% degradation in 28 days under aerobic conditions (OECD 301D)3.

Toxicological Pathways

DPG·HI’s toxicity arises from its metabolism into reactive intermediates:

Aplicaciones Científicas De Investigación

Vulcanization Accelerator

Role in Rubber Production:

1,1-Diphenylguanidine is predominantly used as an accelerator in the vulcanization of rubber. This process enhances the elasticity and durability of rubber products, making it essential in manufacturing tires and various rubber goods. The compound facilitates cross-linking between polymer chains, which is crucial for improving the mechanical properties of rubber materials .

Mechanism of Action:

The mechanism involves the formation of sulfur bridges between polymer chains, which increases the material's strength and resistance to wear. This property is particularly vital in high-stress applications like automotive tires, where performance and longevity are critical .

Complexing Agent

Detection of Metals and Organic Bases:

In addition to its role in rubber production, 1,1-diphenylguanidine serves as a complexing agent in analytical chemistry. It is utilized for detecting metals and organic bases due to its ability to form stable complexes with various ions . This application is significant in environmental monitoring, where detecting trace metals in water samples is essential for assessing pollution levels.

Environmental Toxicity Studies

Presence in Aquatic Environments:

Recent studies have shown that 1,1-diphenylguanidine can leach into aquatic environments from sources such as tire wear particles and high-density polyethylene pipes. Its detection in surface waters raises concerns about its persistence and potential toxicity to aquatic life .

Toxicological Effects:

Research indicates that chlorinated derivatives of 1,1-diphenylguanidine exhibit significant cytotoxic effects on cell health. These compounds can alter mitochondrial function and bioenergetics, leading to potential long-term damage to aquatic organisms . The genotoxic effects observed in studies highlight the need for regulatory measures to limit exposure to these compounds in water supplies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Montes et al. (2019) | Detection in Water | Identified 1,1-diphenylguanidine at ng L⁻¹ levels in various water bodies, indicating widespread environmental presence. |

| Jaramillo-Loranca et al. (2022) | Toxicity Assessment | Found that chlorinated by-products of 1,1-diphenylguanidine significantly affect cell viability and mitochondrial health. |

| Zahn et al. (2019) | Environmental Impact | Demonstrated stability of 1,1-diphenylguanidine under natural conditions, raising concerns about its persistence in ecosystems. |

Mecanismo De Acción

The mechanism of action of 1,1-Diphenylguanidine;hydroiodide involves its ability to form complexes with metals and organic bases. This complexation enhances the detection of these substances in various analytical applications. In the vulcanization of rubber, the compound acts as an accelerator by facilitating the cross-linking of rubber molecules, thereby improving the mechanical properties of the final product .

Comparación Con Compuestos Similares

Table 1: Key Properties of Guanidine Derivatives

Key Observations :

- Substitution Patterns : The position of phenyl groups (1,1- vs. 1,3-) alters molecular symmetry and packing efficiency, affecting melting points and solubility. For example, 1,3-Diphenylguanidine hydroiodide has a defined melting range (125–128°C), whereas data for the 1,1-isomer are lacking .

- Counterion Effects : Hydroiodide salts generally exhibit higher molecular weights compared to sulfates or hydrochlorides due to iodine’s larger atomic mass. This may influence solubility in polar solvents .

Conformational and Crystallographic Differences

- N,N'-Diphenylguanidine (Unsubstituted) : Crystallizes in chiral (P2₁2₁2₁) or racemic (P2₁/c) forms, adopting an (E,Z) conformation with partial double-bond character in C–N bonds .

- Methylated Derivatives : N,N'-Dimethyl-N,N'-diphenylguanidine (4a) adopts a (Z,Z) conformation, enabling face-to-face aromatic stacking. This contrasts with the 1,1-Diphenylguanidine hydroiodide structure, where steric hindrance from 1,1-substitution likely prevents such interactions .

Actividad Biológica

1,1-Diphenylguanidine hydroiodide (DPGH) is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C13H13N3·HI

- CAS Number: 102-06-7

Physical Properties:

- DPGH is typically found as a white crystalline solid, soluble in water and organic solvents.

Antimicrobial Properties

Research indicates that DPGH exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity and Anticancer Activity

DPGH has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Study Findings:

- Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer)

- IC50 Values:

- MCF-7: 15 µM

- PC-3: 20 µM

The biological activity of DPGH can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: DPGH promotes oxidative stress within cells, leading to apoptosis.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular proliferation.

- Cell Membrane Disruption: DPGH can alter membrane integrity, affecting cellular homeostasis.

Toxicological Studies

Toxicity assessments have shown that while DPGH has beneficial biological activities, it also poses risks at certain concentrations. Animal studies indicate potential reproductive toxicity and developmental effects when administered at high doses .

Key Findings from Toxicology Reports:

- Reproductive Toxicity: Alterations in reproductive organs were observed in high-dose groups.

- Developmental Toxicity: Foetotoxic effects were noted at dosages exceeding 50 mg/kg bw/day.

Allergic Reactions

Clinical observations have linked DPGH exposure to allergic contact dermatitis among healthcare workers using surgical gloves containing the compound. A retrospective analysis indicated a higher prevalence of sensitization among those frequently exposed .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1,1-diphenylguanidine hydroiodide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reacting diphenylguanidine with hydroiodic acid under controlled stoichiometric conditions. Key parameters include:

- Temperature : Maintain below 50°C to prevent decomposition of the guanidine moiety.

- Solvent : Use anhydrous ethanol or acetonitrile to minimize side reactions with water .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >98.5% purity, as confirmed by elemental analysis and HPLC .

- Data Table :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temp. | <50°C | |

| Solvent | Anhydrous ethanol | |

| Purity Post-Recrystallization | >98.5% |

Q. How can researchers ensure accurate quantification of 1,1-diphenylguanidine hydroiodide in mixed matrices using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) is effective.

- Column : C18 stationary phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Acetonitrile:water (55:45) with 10 mM ammonium acetate, pH 4.4.

- Detection : UV at 254 nm, with a retention time of 8.2 ± 0.3 min .

Advanced Research Questions

Q. What mechanistic insights explain the dynamic equilibrium of 1,1-diphenylguanidine hydroiodide in ion-pair chromatography, and how do modifiers influence retention?

- Methodological Answer : The equilibrium involves four phases: enrichment, saturation, destabilization, and re-equilibrium.

- Mechanism : Protonated diphenylguanidine forms ion pairs with carboxylate anions in the mobile phase, which adsorb onto the stationary phase. Modifiers like methanol alter the distribution ratio () by competing for binding sites .

- Data : At 20% methanol, decreases by 40%, reducing retention time but increasing peak symmetry .

Q. How does 1,1-diphenylguanidine hydroiodide interact with biological macromolecules, and what are its implications for reproductive toxicity?

- Methodological Answer : In vivo studies in mice show dose-dependent sperm abnormalities (e.g., head deformities, acrosomal loss) at ≥50 mg/kg/day exposures.

- Mechanism : The compound disrupts mitochondrial membrane potential in spermatogenic cells, as shown by JC-1 staining and flow cytometry .

- Advanced Analysis : Use CRISPR-Cas9-edited murine models to assess gene expression changes in oxidative stress pathways (e.g., SOD1, GPx4) .

Q. What crystallographic techniques are suitable for resolving the structural dynamics of 1,1-diphenylguanidine hydroiodide under varying pressure conditions?

- Methodological Answer : High-pressure X-ray diffraction (HP-XRD) at >500 MPa reveals pressure-induced hydration and lattice distortion.

- Procedure : Load crystalline samples into diamond anvil cells, calibrate with ruby fluorescence, and collect data at 296 K (MoKα radiation, λ = 0.71073 Å) .

- Key Finding : At 5 GPa, the unit cell volume contracts by 12%, with iodide ions shifting into interstitial sites .

Data Contradictions and Resolution

- Melting Point Discrepancy : reports a melting point of 146–148°C, while older sources lack data. Resolution: Validate via differential scanning calorimetry (DSC) at 5°C/min under nitrogen .

- Toxicity Thresholds : Reproductive studies in hamsters show lower toxicity (NOAEL = 25 mg/kg/day) compared to mice. Resolution: Cross-species comparisons using in vitro hepatocyte metabolic profiling to identify species-specific detox pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.